molecular formula C11H19NO3 B13089605 Methyl 1,1-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate

Methyl 1,1-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate

Cat. No.: B13089605
M. Wt: 213.27 g/mol
InChI Key: MHJGZDJHYJWOBG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,1-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,1-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in the formation of new spirocyclic derivatives .

Scientific Research Applications

Methyl 1,1-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 1,1-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,1-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

methyl 1,1-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate

InChI

InChI=1S/C11H19NO3/c1-10(2)11(4-5-15-10)7-12-6-8(11)9(13)14-3/h8,12H,4-7H2,1-3H3

InChI Key

MHJGZDJHYJWOBG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCO1)CNCC2C(=O)OC)C

Origin of Product

United States

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